molecular formula C9H14O2 B14761314 dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]

dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]

Cat. No.: B14761314
M. Wt: 154.21 g/mol
InChI Key: UFCDQZLLSOMAIZ-UHFFFAOYSA-N
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Description

Dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] is a complex bicyclic spiro compound featuring a fused oxaspiro and bicyclo[4.1.0]heptane framework. Its synthesis involves multistep organic reactions, including cyclopropanation and spiroannulation. For instance, Jacob Y. Cha and G. Leslie B. demonstrated the synthesis of structurally related compounds via NaBH4 reduction in THF, followed by chromatographic purification, yielding products confirmed by NMR and MS analyses . The compound’s bicyclo[4.1.0]heptane core introduces significant ring strain, while the spiro-furan moiety contributes to its unique electronic and steric properties, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

spiro[7-oxabicyclo[4.1.0]heptane-3,2'-oxolane]

InChI

InChI=1S/C9H14O2/c1-3-9(10-5-1)4-2-7-8(6-9)11-7/h7-8H,1-6H2

InChI Key

UFCDQZLLSOMAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3C(C2)O3)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] typically involves the formation of a spirocyclopropane ring. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spirocyclopropane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The spirocyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.

    Industry: Used in the production of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] involves its interaction with molecular targets through its spirocyclopropane ring. This ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptane Derivatives

  • Norcarane (Bicyclo[4.1.0]heptane): A simpler analog lacking the spiro-furan group. Norcarane is widely studied for radical-mediated hydroxylation reactions, producing >50% rearrangement products due to cyclopropyl-carbinyl radical intermediates .
  • 3,7,7-Trimethylbicyclo[4.1.0]heptane : Exhibits distinct thermodynamic properties (e.g., vapor pressure of 145.02 kPa at 481.83 K), highlighting how alkyl substituents modulate stability .

Spiro-Furan Systems

  • 2-(7-Oxabicyclo[4.1.0]hept-3-yl)spiro[1,3-dioxane-5,3'-[7]oxabicyclo[4.1.0]heptane] : Shares the oxaspiro-bicyclo framework but incorporates a dioxane ring. Its industrial applications emphasize stability under diverse conditions .
  • Hexahydro-2'3a-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] : A sulfur-containing analog with applications in pharmaceutical intermediates and material science .

Physical and Thermodynamic Properties

Compound Phase Melting Point (°C) Boiling Point (°C) Stability Notes
Bicyclo[4.1.0]heptane (norcarane) Liquid -36.7 203.9 Prone to radical rearrangement
Bicyclo[3.1.0]hexane Gas 38.6 Higher volatility
Dihydro-3'H-7-oxaspiro[...] (target) Enhanced polarity due to spiro-furan; inferred stability from analogs

Reactivity and Functionalization

  • Hydroxylation: Norcarane undergoes AlkB-mediated hydroxylation with ~2% primary alcohol yield, comparable to radical-based reactions .
  • Synthetic Modifications : Derivatives like (2E,4E)-N-((1S,2S,4′S,5S,6S)-5-Hydroxy-3-methoxy-5′-oxo-...) (compound 25, ) show how functional groups (e.g., trimethylsilyl) enhance steric hindrance and influence reaction pathways.

Key Research Findings and Data Gaps

  • Synthetic Challenges : The target compound’s synthesis requires precise control of stereochemistry, as seen in Jacob Y. Cha’s work .

Biological Activity

Dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] is a complex organic compound that belongs to a class of bicyclic compounds with potential applications in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] is represented as C10H14O2. The compound's structure includes a bicyclic framework that is characteristic of many natural products with biological activity.

Biological Activity Overview

Research indicates that compounds similar to dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit the growth of various microorganisms, indicating potential as antimicrobial agents.
  • Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of bicyclic compounds, suggesting they may modulate inflammatory pathways.

Antimicrobial Activity

A study on related bicyclic compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

CompoundMIC (µg/mL)Bacterial Strain
Dihydro compound32S. aureus
Dihydro compound64E. coli

This data suggests that dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan] could serve as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have shown that related compounds exhibit significant free radical scavenging activity.

CompoundIC50 (µg/mL)
Dihydro compound25
Ascorbic acid10

The findings indicate that while the dihydro compound has notable antioxidant properties, it is less potent than ascorbic acid but still holds promise for therapeutic applications.

Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of similar bicyclic compounds has revealed their ability to inhibit pro-inflammatory cytokines in cell culture models. For example, compounds were shown to reduce TNF-alpha levels significantly.

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